

Spectroscopic Profile of Methyl 2-methylthiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-methylthiazole-4-carboxylate

Cat. No.: B1316200

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-methylthiazole-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its identification, characterization, and application in research and development.

Chemical Structure

Caption: Chemical structure of **Methyl 2-methylthiazole-4-carboxylate**.

Spectroscopic Data Summary

While experimental data for the target molecule, **Methyl 2-methylthiazole-4-carboxylate**, is not readily available in the public domain, the following tables present predicted data based on spectroscopic principles and data from analogous structures. These values serve as a reference for researchers in the analysis of this compound.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2	s	1H	Thiazole C5-H
~3.9	s	3H	O-CH ₃ (Ester)
~2.7	s	3H	Thiazole C2-CH ₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~165-170	C=O (Ester)
~160-165	C2 (Thiazole)
~145-150	C4 (Thiazole)
~125-130	C5 (Thiazole)
~52-55	O-CH ₃ (Ester)
~18-22	Thiazole C2-CH ₃

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic)
~1720-1700	Strong	C=O stretch (ester)
~1600-1450	Medium	C=N and C=C stretch (thiazole ring)
~1300-1100	Strong	C-O stretch (ester)

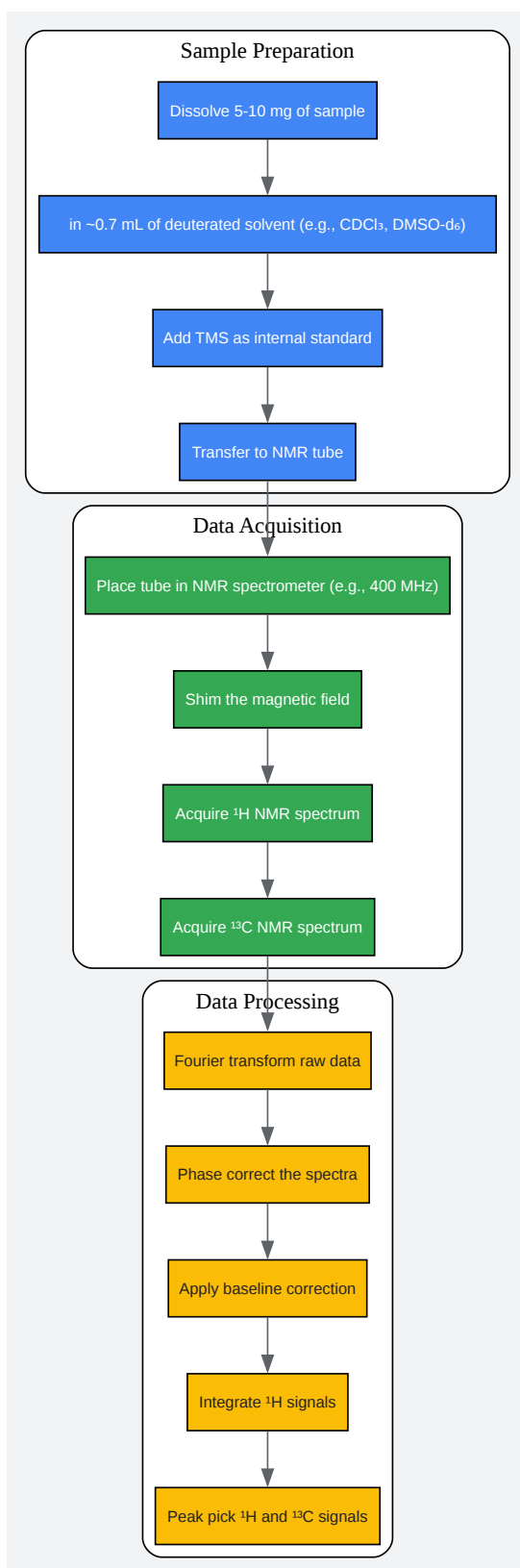
Table 4: Predicted Mass Spectrometry Data

m/z Ratio	Relative Intensity	Assignment
157	High	$[M]^+$ (Molecular Ion)
126	Medium	$[M - OCH_3]^+$
98	Medium	$[M - COOCH_3]^+$
57	Medium	$[COOCH_3]^+$

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for thiazole derivatives. These can be adapted for the specific analysis of **Methyl 2-methylthiazole-4-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

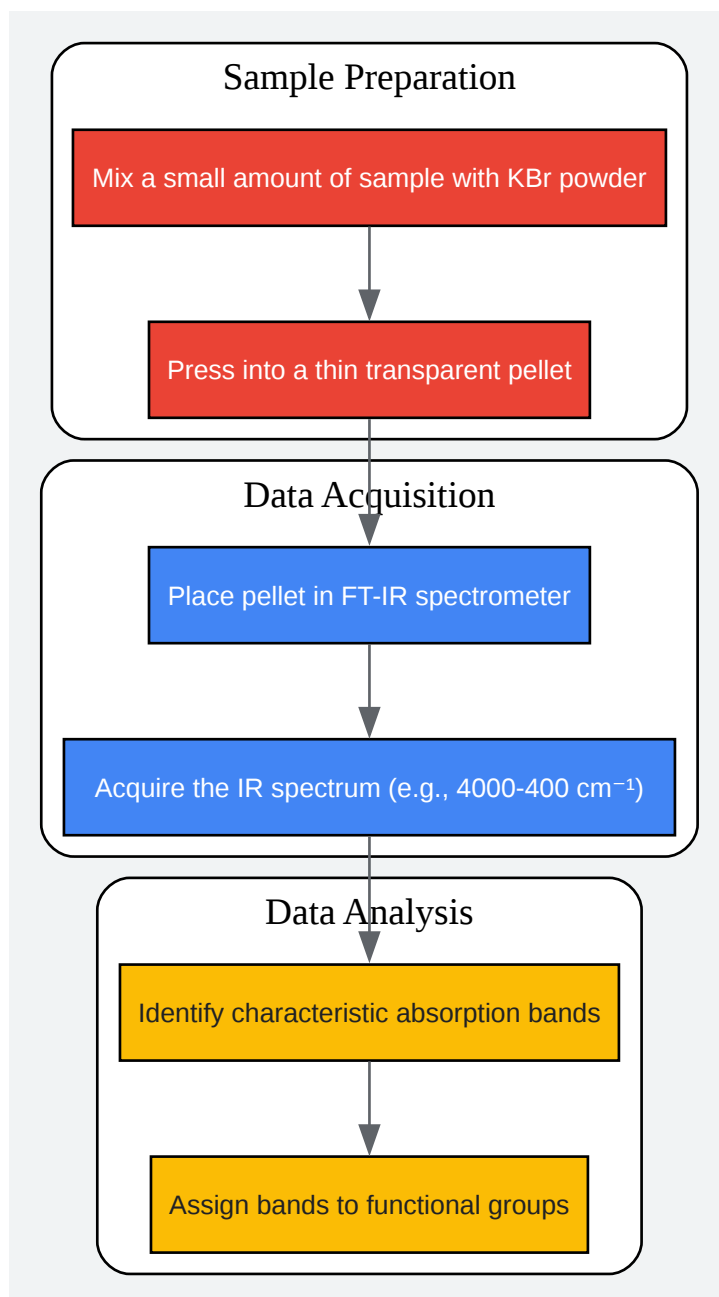


[Click to download full resolution via product page](#)

Caption: General workflow for NMR spectroscopic analysis.

Proton (^1H) and Carbon-13 (^{13}C) NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[1] Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), with tetramethylsilane (TMS) added as an internal reference for chemical shifts (δ) in parts per million (ppm).[2] Data processing involves Fourier transformation, phasing, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

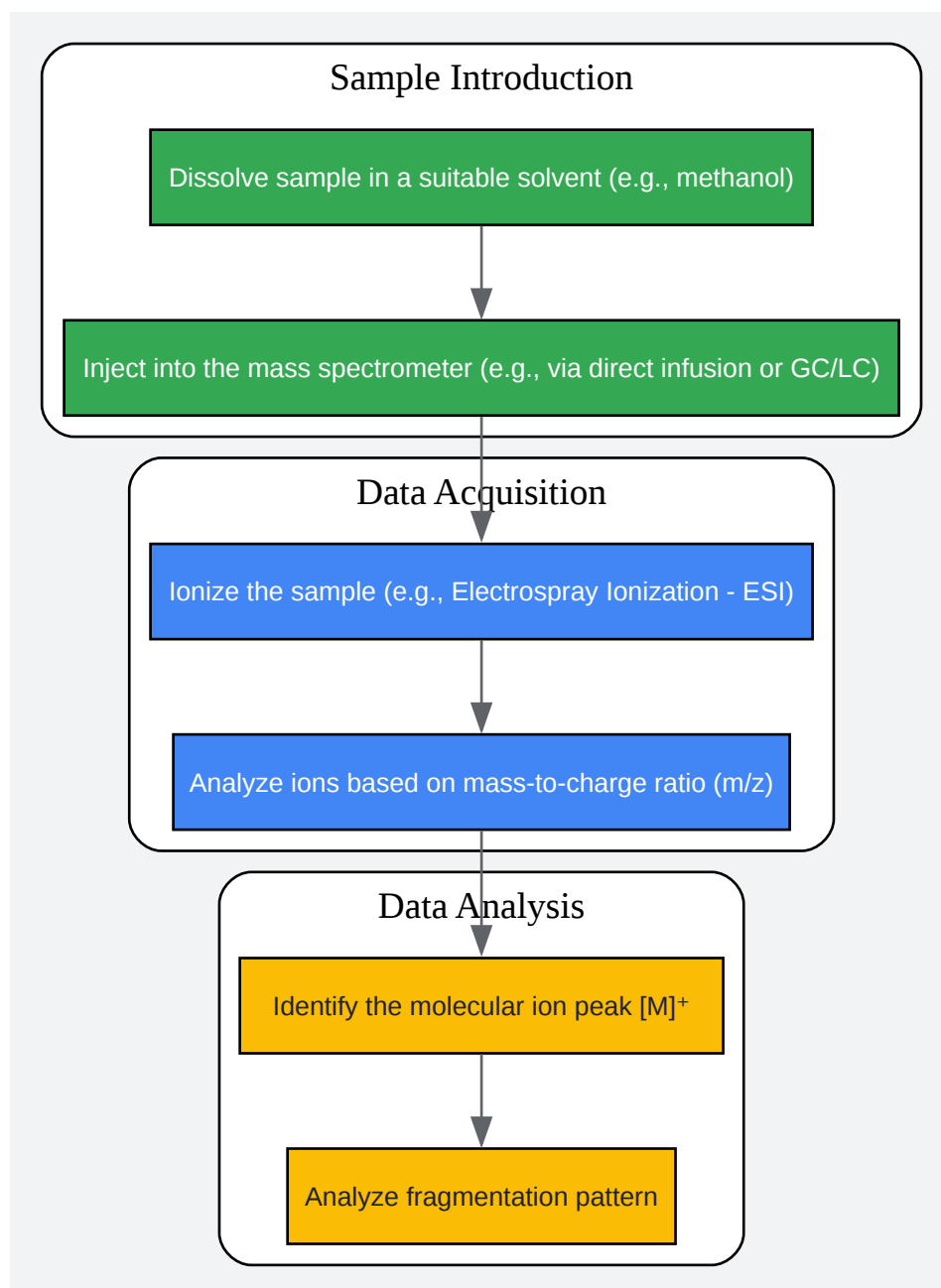


[Click to download full resolution via product page](#)

Caption: General workflow for FT-IR spectroscopic analysis.

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk.^[1] The spectrum is recorded over a range, for example, from 4000 to 400 cm^{-1} . The absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)



[Click to download full resolution via product page](#)

Caption: General workflow for Mass Spectrometry analysis.

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).^[2] The sample is typically dissolved in a suitable solvent like methanol and introduced into the mass spectrometer. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions, providing information about the molecular

weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β -Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-methylthiazole-4-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316200#spectroscopic-data-nmr-ir-mass-spec-of-methyl-2-methylthiazole-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com